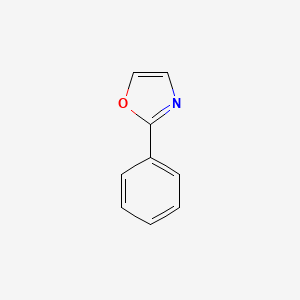

2-Phenyloxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCBPOPQTLHDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343355 | |

| Record name | 2-Phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20662-88-8 | |

| Record name | 2-Phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenyloxazole: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-phenyloxazole, a heterocyclic aromatic compound that serves as a pivotal scaffold in medicinal chemistry and materials science. This document details its fundamental properties, synthesis, reactivity, and diverse biological applications, presenting data in a structured format to support research and development endeavors.

Core Properties of this compound

This compound is an aromatic heterocyclic compound featuring a phenyl group attached to an oxazole ring at the 2-position. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. The presence of these heteroatoms and the phenyl group significantly influences the molecule's electronic properties and reactivity.

Physicochemical and Computed Data

| Property | Value | Source |

| IUPAC Name | 2-phenyl-1,3-oxazole | [PubChem] |

| CAS Number | 20662-88-8 | [PubChem] |

| Molecular Formula | C₉H₇NO | [PubChem] |

| Molecular Weight | 145.16 g/mol | [PubChem] |

| Exact Mass | 145.052763847 Da | [PubChem] |

| Topological Polar Surface Area | 26 Ų | [PubChem] |

| Hydrogen Bond Donor Count | 0 | [PubChem] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem] |

| Rotatable Bond Count | 1 | [PubChem] |

| Complexity | 121 | [PubChem] |

| LogP (XLogP3-AA) | 2 | [PubChem] |

Synthesis of this compound

The synthesis of this compound and its derivatives is most classically achieved through the Robinson-Gabriel synthesis. This method involves the cyclodehydration of a 2-acylamino-ketone.

Experimental Protocols: Robinson-Gabriel Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from the precursor, 2-(benzoylamino)acetaldehyde.

Materials:

-

2-(Benzoylamino)acetaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-(benzoylamino)acetaldehyde (1.0 equivalent) in a suitable anhydrous solvent.

-

Reagent Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or a larger quantity of polyphosphoric acid to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice water to quench the reaction.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane (repeated three times).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Reactivity of the this compound Core

The reactivity of this compound is governed by the electronic nature of the oxazole ring, which is influenced by the electronegative oxygen and nitrogen atoms, and the phenyl substituent at the C2 position. The oxazole ring is generally considered to be electron-deficient.

-

Electrophilic Substitution: Direct electrophilic aromatic substitution on the oxazole ring is generally difficult due to its electron-deficient character. However, the presence of activating groups on the phenyl ring can facilitate substitution on the phenyl ring.

-

Nucleophilic Substitution: The C2 position of the oxazole ring is the most susceptible to nucleophilic attack, especially if a good leaving group is present. The phenyl group at this position, however, makes direct nucleophilic displacement challenging.

-

Deprotonation: The proton at the C5 position of the oxazole ring is the most acidic, followed by the C4 proton. Deprotonation with a strong base can generate a nucleophilic species that can react with various electrophiles.

-

Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, providing a synthetic route to substituted pyridines.

Applications in Drug Development and Research

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.

-

Antimicrobial Activity: Numerous this compound derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds have shown activity against various strains of bacteria and fungi.[1][2][3][4]

-

Anticancer Activity: The this compound core is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines.[5]

-

Anti-inflammatory Activity: Derivatives of this compound have been investigated for their potential as anti-inflammatory agents.[5]

-

Other Biological Activities: The versatility of the this compound scaffold has led to the discovery of derivatives with a broad spectrum of other biological activities, including antiviral and antiprotozoal effects.[2]

Logical Workflow for this compound in Drug Discovery

The following diagram illustrates a typical workflow from the synthesis of the this compound core to the identification of biologically active lead compounds.

Caption: Workflow for the synthesis and development of this compound-based compounds.

References

The Enduring Legacy of the 2-Phenyloxazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenyloxazole scaffold, a five-membered aromatic heterocycle containing both oxygen and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged motif in a vast array of biologically active compounds, from anti-inflammatory agents to cutting-edge cancer therapeutics. This technical guide provides an in-depth exploration of the discovery and history of this compound derivatives, detailed experimental protocols for their synthesis, a comprehensive overview of their diverse biological activities supported by quantitative data, and a visualization of the key signaling pathways they modulate.

A Journey Through Time: The Discovery and History of this compound Derivatives

The story of the this compound core is intrinsically linked to the pioneering days of heterocyclic chemistry. The earliest reported synthesis of a substituted oxazole is credited to the eminent chemist Emil Fischer in 1896 .[1] His work laid the foundation for the synthesis of these heterocycles, which was significantly advanced in the early 20th century.

A pivotal moment in oxazole chemistry arrived with the independent work of Sir Robert Robinson (1909) and Siegmund Gabriel (1910) , who developed the now-famous Robinson-Gabriel synthesis .[1] This method, involving the cyclodehydration of α-acylamino ketones, proved to be a more general and higher-yielding route to 2,5-disubstituted oxazoles and remains a fundamental reaction in the field.[1]

Another classical method, the Fischer oxazole synthesis , involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[1] While historically significant, this method has been largely superseded by more modern and versatile approaches.

The mid-20th century saw the development of the van Leusen oxazole synthesis (1972) , which utilizes tosylmethylisocyanide (TosMIC) and an aldehyde to construct the oxazole ring.[2] This reaction has proven to be a powerful tool for the synthesis of a wide variety of oxazole derivatives.[2]

The therapeutic potential of this compound derivatives began to be realized with the discovery of compounds like Oxaprozin , a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[3][4][5][6] More recently, the versatility of the this compound scaffold has been demonstrated in the development of highly specific and potent inhibitors of protein kinases, such as FMS-like tyrosine kinase 3 (FLT3), for the treatment of acute myeloid leukemia (AML).[7][8]

Core Synthetic Methodologies: Experimental Protocols

The synthesis of the this compound core and its derivatives can be achieved through several key reactions. Below are detailed protocols for the most historically significant and widely used methods.

Robinson-Gabriel Synthesis

This method remains a cornerstone for the synthesis of 2,5-disubstituted oxazoles from α-acylamino ketones.

Protocol:

-

Preparation of the α-Acylamino Ketone: The starting α-acylamino ketone can be prepared by the acylation of an α-amino ketone.

-

Cyclodehydration: The α-acylamino ketone (1.0 eq) is dissolved in a suitable dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.

-

The reaction mixture is heated, typically at temperatures ranging from 80 to 150 °C, for several hours.

-

Work-up: After cooling, the reaction mixture is carefully poured onto ice water.

-

The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield the 2,5-disubstituted oxazole.

Fischer Oxazole Synthesis

A classic method for the preparation of 2,5-disubstituted oxazoles.

Protocol:

-

Reaction Setup: A solution of an aromatic aldehyde cyanohydrin (1.0 eq) and an aromatic aldehyde (1.0 eq) is prepared in anhydrous diethyl ether.

-

Acid Catalysis: Dry hydrogen chloride gas is bubbled through the solution.

-

Reaction and Precipitation: The reaction mixture is stirred at room temperature. The oxazole product precipitates as its hydrochloride salt.

-

Isolation: The precipitate is collected by filtration and can be neutralized with a weak base to afford the free oxazole.

-

Purification is typically achieved by recrystallization.

Van Leusen Oxazole Synthesis

A versatile method for the synthesis of 5-substituted oxazoles.

Protocol:

-

Reaction Setup: To a solution of an aldehyde (1.0 eq) in a suitable solvent such as methanol or THF, is added tosylmethylisocyanide (TosMIC) (1.0-1.2 eq).

-

Base Addition: A base, typically potassium carbonate or sodium hydride, is added to the mixture.

-

Reaction: The reaction is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.

-

Work-up: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Analysis of Biological Activities

The this compound scaffold has been incorporated into a multitude of derivatives exhibiting a broad spectrum of biological activities. The following tables summarize key quantitative data for some of these derivatives.

Anticancer Activity

| Compound Class | Derivative/Substituent | Cell Line | Activity Metric | Value | Reference |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one | Unsubstituted | A549 (Lung) | CTC50 | 25 µg/mL | [9] |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one | 4-Chloro | A549 (Lung) | CTC50 | 80 µg/mL | [10] |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one | 4-Hydroxy | A549 (Lung) | CTC50 | 33 µg/mL | [10] |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one | 4-Methoxy | A549 (Lung) | CTC50 | 40 µg/mL | [10] |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one | 4-Dimethylamino | A549 (Lung) | CTC50 | 38 µg/mL | [10] |

| 2-Amino-4-phenyloxazole | 4-(p-bromophenyl) | Molm-13 (AML) | IC50 | 1.89 µM | [11] |

| 2-Amino-4-phenyloxazole | 4-(p-benzoyloxyphenyl) | G. lamblia | IC50 | 1.17 µM | [11] |

Anti-inflammatory Activity (COX Inhibition)

| Compound | Target | Activity Metric | Value | Reference |

| Oxaprozin | COX-1 (human platelet) | IC50 | 2.2 µM | [12] |

| Oxaprozin | COX-2 (IL-1 stimulated human synovial cell) | IC50 | 36 µM | [12] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are a direct consequence of their interaction with specific biological targets and the subsequent modulation of intracellular signaling pathways.

Inhibition of FLT3 Signaling in Acute Myeloid Leukemia (AML)

Certain this compound derivatives have emerged as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML.[7][8] Constitutive activation of FLT3 due to mutations, such as internal tandem duplications (ITD), leads to uncontrolled proliferation and survival of leukemic cells through the activation of downstream signaling pathways including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[1][2][4][13][14] this compound-based FLT3 inhibitors competitively bind to the ATP-binding pocket of the kinase domain, preventing its phosphorylation and subsequent activation, thereby blocking these downstream pro-survival signals and inducing apoptosis in cancer cells.

Modulation of the TRPV1 Pain Receptor

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the perception of pain and heat.[15] It is activated by various stimuli, including capsaicin, heat, and acidic conditions.[15] Overactivation of TRPV1 is associated with chronic pain states. This compound derivatives have been developed as TRPV1 antagonists, which block the channel and prevent the influx of cations, thereby reducing the sensation of pain.

Induction of Apoptosis in Cancer Cells

Many this compound derivatives, particularly the 4-benzylidene-2-phenyloxazol-5(4H)-ones, exert their anticancer effects by inducing apoptosis, or programmed cell death.[9][16] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. These compounds can trigger a cascade of events, including the activation of caspases, which are proteases that execute the apoptotic program, leading to the dismantling of the cancer cell.[3][5][6]

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of novel this compound derivatives follow a well-established workflow that integrates chemical synthesis with rigorous biological testing.

Conclusion

The this compound core has traversed a remarkable journey from its early discovery in the foundational era of organic chemistry to its current status as a highly sought-after scaffold in modern drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives continue to inspire the development of novel therapeutics for a wide range of diseases. This technical guide has provided a comprehensive overview of the rich history, synthetic methodologies, and therapeutic potential of this compound derivatives, offering a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. TRPV1 - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Phenyloxazole: Chemical Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of 2-phenyloxazole, a heterocyclic aromatic organic compound. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical structure, molecular weight, synthetic protocols, and biological significance.

Core Chemical and Physical Properties

This compound, with the molecular formula C9H7NO, is a fundamental scaffold in many biologically active compounds.[1] Its core properties are summarized below for quick reference.

| Property | Value |

| Molecular Formula | C9H7NO |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | 2-phenyl-1,3-oxazole |

| CAS Number | 20662-88-8 |

| SMILES | C1(=NC=CO1)C2=CC=CC=C2 |

Synthetic Protocols: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for the preparation of oxazoles from 2-acylamino ketones.[2][3] This reaction involves an intramolecular cyclization followed by dehydration. Below is a detailed experimental protocol for the synthesis of a 2,5-disubstituted oxazole, which can be adapted for this compound.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

This one-pot modification of the Robinson-Gabriel synthesis is an efficient method starting from hippuric acid.[4]

Materials:

-

Hippuric acid (benzoyl glycine)

-

Thionyl chloride

-

Benzene

-

Sulfuric acid (50 wt%)

-

Water

Procedure:

-

Acyl Chloride Formation: In a suitable reactor, react hippuric acid with thionyl chloride in a 1:2 molar ratio at 50°C. Monitor the reaction until completion. Remove the unreacted thionyl chloride by distillation to yield benzamidoacetyl chloride.[4]

-

Friedel-Crafts Acylation: The crude benzamidoacetyl chloride is used directly in a Friedel-Crafts acylation of benzene. The mixture is heated to reflux for 3 hours to produce N-benzoyl-ω-aminoacetophenone.[4]

-

Cyclization and Dehydration: After cooling the reaction mixture to 30°C, add a 2-fold molar excess of 50 wt% sulfuric acid. Gradually increase the temperature to 100°C and maintain it until the cyclization is complete. Excess benzene is then removed by evaporation.[4]

-

Work-up and Purification: Cool the reaction mixture to 30°C and add water dropwise to precipitate the crude 2,5-diphenyloxazole as a white solid. The solid is collected by filtration and can be further purified by rectification.[4]

References

Exploring the Chemical Space of 2-Phenyloxazole Analogs: A Technical Guide for Drug Discovery Professionals

An in-depth exploration into the synthesis, biological evaluation, and structure-activity relationships of 2-phenyloxazole derivatives, providing researchers and drug development professionals with a comprehensive resource for advancing novel therapeutic agents.

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its inherent structural features allow for diverse functionalization, making it a versatile template for the design of novel therapeutics targeting a range of diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide provides a detailed overview of the chemical space of this compound analogs, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways to facilitate further research and development in this promising area.

Quantitative Biological Activity Data

The biological evaluation of this compound analogs has revealed their potential across various therapeutic areas. The following tables summarize the quantitative data from several studies, highlighting the structure-activity relationships (SAR) and potency of these compounds.

Table 1: Anticancer Activity of this compound Analogs

A diverse range of this compound derivatives has been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration causing 50% growth inhibition (GI50) are key parameters to quantify their potency.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 1 | 2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole | HCT116 (Colon) | 0.0059 | [1] |

| 2 | 2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole | BEL-7402 (Liver) | 0.0078 | [1] |

| 3 | 2-(4-Chlorophenyl)-5-(4-pyridyl)oxazole | A549 (Lung) | 1.08 | [2] |

| 4 | 2-(4-Methoxyphenyl)-5-(4-pyridyl)oxazole | HeLa (Cervical) | 0.78 | [2] |

| 5 | 2-Phenyl-4-benzylideneoxazol-5(4H)-one | A549 (Lung) | 25 µg/mL (CTC50) | [3] |

| 6 | 2-Phenyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one | A549 (Lung) | 80 µg/mL (CTC50) | [3] |

| 7 | 2-Phenyl-4-(4-hydroxybenzylidene)oxazol-5(4H)-one | A549 (Lung) | 33 µg/mL (CTC50) | [3] |

| 8 | 2-Phenyl-4-(4-methoxybenzylidene)oxazol-5(4H)-one | A549 (Lung) | 40 µg/mL (CTC50) | [3] |

Table 2: Antimicrobial Activity of this compound Analogs

The antimicrobial potential of this compound derivatives has been investigated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of the potency of an antimicrobial agent.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 9 | 2-Amino-4-phenyloxazole | Giardia lamblia | >113.5 | [4] |

| 10 | 2-Amino-4-(4-chlorophenyl)oxazole | Giardia lamblia | 12.8 | [4] |

| 11 | 2-Amino-4-(4-bromophenyl)oxazole | Trichomonas vaginalis | 1.89 | [4] |

| 12 | 2-Amino-4-(4-fluorophenyl)oxazole | Giardia lamblia | 14.0 | [4] |

| 13 | Substituted this compound | Staphylococcus aureus | 31.25 | [5] |

| 14 | Substituted this compound | Candida albicans | 7.81 | [5] |

Table 3: Anti-inflammatory Activity of this compound Analogs

Certain this compound analogs have been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

| Compound ID | Substitution Pattern | Assay | IC50 (µM) | Reference |

| 15 | Benzoxazolone derivative | IL-6 Inhibition | 5.09 | [2] |

| 16 | Benzoxazolone derivative | IL-6 Inhibition | 5.43 | [2] |

| 17 | Diaryl-1,2,4-triazole derivative | COX-2 Inhibition | 1.98 | [1] |

| 18 | Pyrazole sulphonamide derivative | COX-2 Inhibition | 0.01 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments cited in the evaluation of this compound analogs.

Synthesis of this compound Analogs

A common and versatile method for the synthesis of 2,5-disubstituted oxazoles is the reaction of an α-diazoketone with a nitrile in the presence of a Lewis acid catalyst.

General Procedure:

-

To a solution of the appropriate α-diazoketone (1.0 eq) in anhydrous solvent (e.g., dichloromethane) is added the nitrile (1.2 eq).

-

The mixture is cooled to 0 °C, and a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the this compound analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity Assessment: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[11]

Protocol:

-

Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme, a heme cofactor, and the test compound at various concentrations in a suitable buffer.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Detection: The peroxidase activity of COX is monitored colorimetrically by observing the oxidation of a chromogenic substrate (e.g., TMPD) at a specific wavelength.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Mechanism of Action Study: In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key mechanism for some anticancer agents.[9]

Protocol:

-

Tubulin Preparation: Use commercially available purified tubulin.

-

Reaction Setup: In a 96-well plate, add a tubulin solution in a polymerization buffer containing GTP. Add the test compound at various concentrations.

-

Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.

-

Monitoring: Monitor the increase in turbidity (light scattering) at 340 nm over time using a microplate reader.

-

Data Analysis: Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect of the compound.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms

Many anticancer agents exert their effects by interfering with critical signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a key regulator of these processes and is frequently dysregulated in cancer.[6][12] Some this compound analogs may exert their anticancer activity by inhibiting components of this pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.

Another important target for anticancer drugs is the microtubule cytoskeleton. Tubulin polymerization inhibitors disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

Caption: Mechanism of action of this compound analogs as tubulin polymerization inhibitors.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of certain compounds are mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Caption: Inhibition of the cyclooxygenase (COX) pathway by this compound analogs.

Conclusion

The this compound scaffold represents a highly valuable core structure in the field of drug discovery. The diverse biological activities exhibited by its analogs, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the significant therapeutic potential of this chemical class. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to both the phenyl ring and the oxazole core can profoundly influence biological activity, offering a clear path for the rational design of more potent and selective compounds. The detailed experimental protocols provided herein serve as a practical resource for researchers to synthesize and evaluate new this compound derivatives. Future exploration of this chemical space, guided by an understanding of the underlying mechanisms of action and signaling pathways, holds great promise for the development of novel and effective therapeutic agents to address unmet medical needs.

References

- 1. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel PI analogues selectively block activation of the pro-survival serine/threonine kinase Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of Substituted 2-Phenyloxazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenyloxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its presence in a wide array of biologically active compounds. The physicochemical properties of substituents on the 2-phenyl ring play a pivotal role in modulating the pharmacological activity of these derivatives. Understanding these properties is crucial for the rational design and development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the key physicochemical parameters of substituted 2-phenyloxazoles, detailed experimental protocols for their synthesis and characterization, and insights into their potential mechanisms of action.

Physicochemical Properties of Substituted 2-Phenyloxazoles

The biological activity of substituted 2-phenyloxazoles is profoundly influenced by the electronic and steric nature of the substituents on the 2-phenyl ring.[1] These properties govern the molecule's ability to interact with biological targets, its membrane permeability, and its metabolic stability. Key physicochemical parameters include lipophilicity (logP), electronic effects (Hammett constants), and steric effects (Taft steric parameters).

Data Presentation: Physicochemical Parameters of a Representative Series of Substituted 2-Phenyloxazoles

| Substituent (R) | Position | Hammett Constant (σ) | Calculated logP |

| -H | - | 0.00 | 2.85 |

| -CH₃ | para | -0.17 | 3.34 |

| -Cl | para | 0.23 | 3.54 |

| -NO₂ | para | 0.78 | 2.86 |

| -OCH₃ | para | -0.27 | 2.88 |

| -CF₃ | para | 0.54 | 3.70 |

| -CN | para | 0.66 | 2.45 |

| -Br | meta | 0.39 | 3.65 |

| -OH | meta | 0.12 | 2.60 |

| -NH₂ | meta | -0.16 | 2.19 |

Note: Calculated logP values were obtained using a standard computational algorithm and should be considered as predictive estimates. Experimental determination is recommended for precise values.

Experimental Protocols

The synthesis and characterization of substituted 2-phenyloxazoles can be achieved through various established methods. The following protocols provide detailed methodologies for the synthesis of the this compound core and the experimental determination of lipophilicity.

Synthesis of Substituted 2-Phenyloxazoles

A common and versatile method for the synthesis of 2-phenyloxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.

Protocol: Robinson-Gabriel Synthesis of 2-Phenyl-4-methyloxazole

Materials:

-

2-Amino-1-phenylpropan-1-one hydrochloride

-

Benzoyl chloride

-

Pyridine

-

Concentrated sulfuric acid

-

Dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Acylation: To a stirred solution of 2-amino-1-phenylpropan-1-one hydrochloride (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add pyridine (2.2 mmol). Then, add benzoyl chloride (1.1 mmol) dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(benzoylamino)-1-phenylpropan-1-one.

-

Cyclization: Dissolve the crude 2-(benzoylamino)-1-phenylpropan-1-one (1.0 mmol) in dichloromethane (10 mL). Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Isolation: Once the reaction is complete, carefully pour the mixture into a beaker containing ice and water (20 mL). Neutralize with saturated sodium bicarbonate solution and extract with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenyl-4-methyloxazole.[2]

Determination of Lipophilicity (logP) by HPLC

The partition coefficient (logP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate. A reliable method for its experimental determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: Determination of logP using RP-HPLC

Materials:

-

Agilent 1200 Infinity Series HPLC system or equivalent, equipped with a UV detector.

-

C18 reverse-phase column.

-

Mobile phase: Acetonitrile and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4).

-

A series of reference compounds with known logP values (e.g., uracil, phenol, acetophenone, benzene, toluene).

-

The synthesized substituted this compound derivative.

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the reference compounds and the test compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Chromatographic Conditions: Set up the HPLC system with a C18 column. The mobile phase composition will be varied to determine the retention factor (k) under different isocratic conditions (e.g., 40%, 50%, 60%, 70% acetonitrile in water). The flow rate is typically set to 1 mL/min, and the column temperature is maintained at 25 °C. Detection is performed at a suitable UV wavelength.

-

Data Acquisition: Inject a small volume (e.g., 10 µL) of each reference compound and the test compound for each mobile phase composition. Record the retention time (t_R) for each compound and the void time (t_0), which can be determined by injecting a non-retained compound like uracil.

-

Calculation of Retention Factor (k): Calculate the retention factor for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.

-

Determination of log k_w: For each compound, plot log k versus the percentage of the organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to obtain the intercept, which is log k_w.

-

Calibration Curve: Plot the experimentally determined log k_w values of the reference compounds against their known logP values. This will generate a linear calibration curve.

-

Determination of logP of the Test Compound: Using the log k_w value of the test compound, determine its logP from the calibration curve.[3][4][5]

Signaling Pathways and Mechanism of Action

Substituted 2-phenyloxazoles have been investigated for a range of biological activities, including anticancer properties. While the precise mechanism of action can vary depending on the substitution pattern, a common theme in cancer therapy is the modulation of key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are two critical signaling cascades that are often dysregulated in cancer and represent important targets for therapeutic intervention.[6][7][8]

PI3K/Akt and MAPK/ERK Signaling Pathways

The following diagram illustrates the interconnected nature of the PI3K/Akt and MAPK/ERK signaling pathways, which are frequently targeted by anticancer agents.

Caption: PI3K/Akt and MAPK/ERK signaling pathways in cancer.

Conclusion

The physicochemical properties of substituted 2-phenyloxazoles are determinant factors in their biological activity. A thorough understanding and characterization of these properties are essential for the successful development of new drug candidates based on this versatile scaffold. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of novel this compound derivatives. Furthermore, the elucidation of their interactions with key cellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, will continue to be a critical aspect of their development as targeted therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characteristics of the PI3K/AKT and MAPK/ERK pathways involved in the maintenance of self-renewal in lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

introduction to the 2-phenyloxazole core structure

An In-depth Technical Guide to the 2-Phenyloxazole Core Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the this compound core structure, a privileged heterocyclic motif of significant interest in medicinal chemistry. The guide covers its synthesis, key chemical properties, and diverse pharmacological applications, with a focus on its role in the development of novel therapeutic agents.

Introduction to the this compound Core

The this compound scaffold is a five-membered heterocyclic ring containing an oxygen and a nitrogen atom, with a phenyl group attached at the 2-position. This structural motif is found in a variety of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[1] Its unique electronic and structural characteristics make it a versatile pharmacophore in drug design, capable of engaging in various interactions with biological targets. The inherent stability and synthetic accessibility of the oxazole ring have further contributed to its prominence in medicinal chemistry.

Synthesis of the this compound Core

Several synthetic routes have been established for the preparation of the this compound core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two common and effective methods are the Robinson-Gabriel synthesis and microwave-assisted synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and widely used method for the formation of oxazoles. It involves the cyclodehydration of an α-acylamino ketone in the presence of a dehydrating agent.[2]

Experimental Protocol: Robinson-Gabriel Synthesis of this compound

This protocol describes the synthesis of the parent this compound from 2-(benzoylamino)acetophenone.

Materials:

-

2-(Benzoylamino)acetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetic Anhydride

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

In a round-bottom flask, dissolve 2-(benzoylamino)acetophenone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90-100 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.[3]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields and shorter reaction times.[4] A common microwave-assisted route to 2-phenyloxazoles involves the reaction of a benzaldehyde derivative with tosylmethyl isocyanide (TosMIC).[5]

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol describes the synthesis of this compound from benzaldehyde and TosMIC.

Materials:

-

Benzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Microwave reactor

-

Ethyl Acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a microwave-safe reaction vessel, combine benzaldehyde (1.0 eq), TosMIC (1.1 eq), and potassium carbonate (2.0 eq) in methanol.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short period (e.g., 5-15 minutes). The optimal conditions may need to be determined empirically.

-

After the reaction is complete, cool the vessel to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.[5]

Pharmacological Applications and Quantitative Data

The this compound core is a key component in a multitude of compounds with diverse pharmacological activities. The following sections summarize the quantitative data for some of these activities.

Anticancer Activity

Numerous this compound derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the activity of protein kinases.

Table 1: Anticancer Activity (IC₅₀ in µM) of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | HeLa | 0.78 | [6] |

| Derivative A | A549 | 1.08 | [6] |

| Derivative A | HepG2 | 1.27 | [6] |

| Derivative B | MCF-7 | 5.59 | [7] |

| Derivative B | A549 | 8.23 | [7] |

| Derivative C | HCT-116 | 5.60 | [7] |

| Derivative D | HeLa | 7.02 | [8] |

| Derivative E | MCF-7 | 4.95 | [9] |

| Derivative F | A549 | 11.67 | [10] |

| Derivative G | HeLa | 10.74 | [11] |

| Derivative H | MCF-7 | 13.2 | [12] |

| Derivative I | A549 | 14.33 | [10] |

| Derivative J | HeLa | 29 | [13] |

| Derivative K | MCF-7 | 62.4 | [14] |

Antimicrobial Activity

This compound derivatives have also shown promising activity against various pathogenic microorganisms, including bacteria and fungi.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected this compound Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Derivative L | Staphylococcus aureus | 0.64 | [15] |

| Derivative M | Escherichia coli | 0.67 | [15] |

| Derivative N | Staphylococcus aureus | 1.25 | [16] |

| Derivative O | Candida albicans | 7.81 | [17] |

| Derivative P | Staphylococcus aureus | 31.25 | [17] |

| Derivative Q | Escherichia coli | 0.04 | [18] |

| Derivative R | Staphylococcus aureus | 6.3 | [19] |

Mechanism of Action: Inhibition of Tubulin Polymerization

A significant mechanism through which some this compound derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[20] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, triggering a cascade of events that ultimately results in apoptosis, or programmed cell death.[21]

Caption: Inhibition of tubulin polymerization by a this compound derivative.

The diagram above illustrates the signaling pathway initiated by a this compound derivative that inhibits tubulin polymerization. The compound binds to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[22] This disruption of microtubule formation leads to a dysfunctional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle.[20] Prolonged arrest at this checkpoint can lead to mitotic catastrophe and the subsequent activation of apoptotic pathways, resulting in cancer cell death.[23]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound derivatives in complete culture medium.

-

Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[23]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the this compound derivatives in MHB in the wells of a 96-well microtiter plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well (except for a sterility control well) with the bacterial suspension. Include a growth control well containing only bacteria and broth.

-

Incubate the plates at 37 °C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Tubulin Polymerization Inhibition Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer

-

GTP solution

-

This compound derivative

-

Positive control (e.g., colchicine) and negative control (vehicle)

-

A spectrophotometer with temperature control capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing tubulin protein in polymerization buffer on ice.

-

Add GTP to the reaction mixture to initiate polymerization.

-

Add the this compound derivative at various concentrations to the reaction mixture. Include positive and negative controls.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer pre-heated to 37 °C and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

-

Plot the absorbance versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization. The IC₅₀ for polymerization inhibition can be calculated from a dose-response curve.[24][25]

Conclusion

The this compound core represents a highly valuable scaffold in medicinal chemistry, demonstrating a remarkable range of pharmacological activities. Its synthetic tractability and the ability to readily introduce chemical diversity make it an attractive starting point for the design of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of this compound-based compounds.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. benchchem.com [benchchem.com]

- 4. chemicaljournals.com [chemicaljournals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

Pharmacological Profile of the Oxazole Ring System: A Technical Guide

Introduction

The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms at the 1 and 3 positions, respectively, is a cornerstone scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as a bioisostere for amide and ester groups and engage in various non-covalent interactions like hydrogen bonding and π–π stacking, make it a privileged structure in drug design.[3][4] Oxazole derivatives are found in numerous natural products, particularly from marine organisms, and synthetic compounds, exhibiting a vast spectrum of pharmacological activities.[5] This guide provides a technical overview of the key biological activities of the oxazole ring system, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, complete with quantitative data, experimental protocols, and mechanistic diagrams.

Anticancer Activity

Oxazole derivatives have emerged as a significant class of anticancer agents, demonstrating potent activity against a wide range of cancer cell lines, including multidrug-resistant strains.[6][7] Their mechanisms of action are diverse, targeting various critical cellular processes to inhibit cancer cell proliferation and induce apoptosis.[1][6]

Mechanisms of Action:

The anticancer effects of oxazole compounds are attributed to their ability to interact with multiple molecular targets:

-

Tubulin Polymerization Inhibition: Certain oxazoles bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][8]

-

Enzyme Inhibition: They are known to inhibit crucial enzymes involved in cancer progression, such as DNA topoisomerases, protein kinases, and histone deacetylases (HDACs).[1][6]

-

Signaling Pathway Modulation: Oxazole derivatives can modulate key signaling pathways, including STAT3 and Keap-Nrf2, which are critical for cancer cell survival and proliferation.[1][6]

-

G-quadruplex Stabilization: Some derivatives can bind to and stabilize G-quadruplex structures in telomeric DNA, leading to telomere dysfunction and cell death.[1][9]

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

The following diagram illustrates the mechanism by which certain oxazole derivatives inhibit tubulin polymerization, leading to the activation of the apoptotic cascade.

Caption: Mechanism of apoptosis induction by tubulin-inhibiting oxazoles.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative oxazole derivatives against various human cancer cell lines, expressed as IC₅₀ values.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism |

| 1,3,4-Oxadiazole-Benzotriazole Hybrid | MCF-7 (Breast) | 5.68 | FAK Inhibitor |

| 1,3,4-Oxadiazole-Quinoline Hybrid | HepG2 (Liver) | 0.8 - 1.2 | Telomerase Inhibitor |

| Pyrimidine-Oxazole Hybrid | A549 (Lung) | 2.10 - 3.41 | Not Specified |

| 1,3-Oxazole Derivative | Hep-2 (Larynx) | 60.2 | Tubulin Inhibitor |

| 1,2,4-Oxadiazole Derivative | Jeko-1 (Mantle Cell) | <1.0 | HDAC Inhibitor |

Data compiled from multiple sources.[8][10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of oxazole compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the oxazole test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Anti-inflammatory Activity

Oxazole-containing compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[5][12] This makes them attractive candidates for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[5]

Mechanisms of Action:

-

Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.[5] Many oxazole derivatives show selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects.[12][13]

-

Lipoxygenase (LOX) Inhibition: Some derivatives also inhibit LOX, another enzyme in the arachidonic acid cascade that produces leukotrienes.[5]

-

NF-κB Pathway Modulation: Oxazoles can interfere with the Nuclear Factor kappa B (NF-κB) signaling pathway, a central regulator of genes encoding pro-inflammatory cytokines and enzymes.[5]

Experimental Workflow: In Vitro COX Inhibition Assay

This diagram outlines the workflow for determining the COX-2 inhibitory potential of synthesized oxazole derivatives.

Caption: High-level workflow for screening COX-2 inhibitors.

Quantitative Data: COX-2 Inhibition

The table below presents the COX-2 inhibitory activity and selectivity index (SI) for several oxazole and related oxadiazole derivatives.

| Compound Class | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

| 1,3,4-Oxadiazole Derivative | 0.04 - 0.14 | 7.5 - 13.5 | 60.7 - 337.5 |

| Benzoxazole-Benzamide Analog | 0.14 | Not Specified | Not Specified |

| 2,5-Diaryl-1,3,4-Oxadiazole | 0.48 | >63.5 | 132.8 |

| Reference: Celecoxib | 0.045 | 14.7 | 326.7 |

Data compiled from multiple sources.[14][15][16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to evaluate the anti-inflammatory activity of test compounds.[17][18]

-

Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.

-

Compound Administration: Administer the oxazole test compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Antimicrobial Activity

The oxazole scaffold is a key component in many compounds exhibiting potent activity against a wide range of pathogens, including bacteria and fungi.[12][19] The rise of multi-drug resistant infections has made the development of new antimicrobial agents containing novel scaffolds like oxazole a critical area of research.[19][20]

Mechanisms of Action:

-

Enzyme Inhibition: Oxazole derivatives can inhibit essential bacterial enzymes. For instance, some have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[20]

-

Inhibition of Cytokinesis: Certain compounds inhibit the FtsZ protein, which is essential for bacterial cell division, leading to potent anti-staphylococcal activity.[20]

-

Disruption of Cellular Processes: The exact mechanisms for many oxazole-based antimicrobials are still under investigation but are thought to involve disruption of the cell membrane or inhibition of other vital metabolic pathways.

Logical Diagram: Antimicrobial Screening Process

The following diagram illustrates a typical screening cascade for identifying and characterizing new antimicrobial oxazole derivatives.

Caption: A logical workflow for antimicrobial drug discovery.

Quantitative Data: Antimicrobial Activity

The table below shows the Minimum Inhibitory Concentration (MIC) values for various oxazole derivatives against selected microbial strains.

| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) |

| 1,3-Oxazole-Quinoxaline Hybrid | Staphylococcus aureus | 62 |

| 1,3,4-Oxadiazole Derivative | Methicillin-Resistant S. aureus (MRSA) | 62 |

| N-acyl-α-amino acid (Oxazole precursor) | Escherichia coli | 28.1 |

| N-acyl-α-amino acid (Oxazole precursor) | Candida albicans | 14 |

| 1,3,4-Oxadiazole-Norfloxacin Hybrid | Staphylococcus aureus | 1 - 2 |

Data compiled from multiple sources.[21][22][23][24]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Perform serial two-fold dilutions of the oxazole test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (or appropriate broth for the organism). The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Conclusion

The oxazole ring system is a remarkably versatile and pharmacologically significant scaffold. Its derivatives have demonstrated a wide array of biological activities, with particularly strong potential as anticancer, anti-inflammatory, and antimicrobial agents. The ability to modify the core oxazole structure allows for the fine-tuning of activity against specific biological targets, paving the way for the rational design of next-generation therapeutics.[1][3] Continued exploration of structure-activity relationships, mechanisms of action, and novel synthetic strategies will undoubtedly lead to the development of new oxazole-based drugs to address pressing global health challenges.[2]

References

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ijrpr.com [ijrpr.com]

- 8. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]

- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. mdpi.com [mdpi.com]

- 14. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jddtonline.info [jddtonline.info]

- 18. jddtonline.info [jddtonline.info]

- 19. iajps.com [iajps.com]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 22. mdpi.com [mdpi.com]

- 23. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to the IUPAC Nomenclature of 2-Phenyloxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-phenyloxazole derivatives. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development and organic chemistry, ensuring accurate and systematic naming of this important class of heterocyclic compounds.

Core Principles of Oxazole Nomenclature

The systematic naming of oxazole derivatives follows the Hantzsch-Widman nomenclature system for heterocyclic compounds. Oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2]

Numbering the Oxazole Ring

According to IUPAC rules, the numbering of the oxazole ring begins at the oxygen atom, which is assigned position 1. The numbering then proceeds towards the nitrogen atom, which is assigned position 3. This establishes the fundamental numbering pattern for all oxazole derivatives.[2][3] The preferred IUPAC name for the parent compound is 1,3-oxazole.[2]

Priority of Heteroatoms

In heterocyclic systems with more than one type of heteroatom, IUPAC assigns priority for numbering. For oxazole, oxygen (O) has a higher priority than nitrogen (N). This is why the oxygen atom is designated as position 1.[4][5][6]

Nomenclature of this compound

The core structure of interest, this compound, consists of a phenyl group substituted at the second position of the oxazole ring. The IUPAC name is 2-phenyl-1,3-oxazole or simply This compound .[7]

Naming Substituted this compound Derivatives

When additional substituents are present on either the oxazole or the phenyl ring, their positions are indicated by locants (numbers), and they are listed in alphabetical order as prefixes to the parent name.[4][8]

Substituents on the Oxazole Ring

Substituents on the oxazole ring are numbered according to the standard oxazole numbering (positions 4 and 5).

-

Example 1: A this compound with a carboxylic acid group at position 4 is named 2-phenyl-1,3-oxazole-4-carboxylic acid .[9]

-

Example 2: A this compound with a methyl group at position 4 and a carboxylic acid at position 5 is named 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid .

Substituents on the Phenyl Ring

Substituents on the phenyl ring are numbered relative to the point of attachment to the oxazole ring, with the carbon atom bonded to the oxazole ring being C1'. The positions are often indicated using ortho- (2'), meta- (3'), and para- (4') designations, although numerical locants are preferred for unambiguous naming in complex structures.

-

Example 3: A this compound with a fluorine atom at the para position of the phenyl ring is named 2-(4-fluorophenyl)oxazole .

Quantitative Data of this compound Derivatives

The following table summarizes key quantitative data for a selection of synthesized this compound derivatives, highlighting their physical properties and biological activities.

| Compound ID | Structure | Yield (%) | Melting Point (°C) | IC50 (µM) | Reference |

| 3d | 2-Amino-4-(p-benzoyloxyphenyl)oxazole | - | - | 1.89 (vs. G. lamblia) | [1] |

| 4b | (E/Z)-N'-(4-(trifluoromethoxy)benzylidene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide | 81 | 154–156 | 9.72 - 19.34 (vs. various cancer cell lines) | [10] |

| 5c | (E/Z)-2-(benzo[d]oxazol-2-ylthio)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide | 82 | 165–167 | - | [10] |

| 4a | 2-(Phenylsulfinyl)benzo[d]oxazole | 79 | - | - | [8] |

Experimental Protocols for Synthesis

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of this compound derivatives.

Synthesis of 2-Amino-4-(p-substituted-phenyl)oxazoles

This protocol describes the microwave-assisted synthesis of 2-amino-4-aryloxazoles.[1]

Procedure:

-

A mixture of a p-substituted 2-bromoacetophenone (5 mmol) and urea (35 mmol) in dimethylformamide (DMF) (1 mL) is prepared in a standard open microwave vessel.

-

The mixture is subjected to microwave irradiation (35 W) at 138 °C for 20 minutes.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated and purified using flash chromatography.